2,2-Dimethyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-2,3-dihydro-1,5-benzothiazepine
Description
2,2-Dimethyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that features a benzothiazepine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the nitrophenyl group and the benzothiazepine ring system contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
2,2-dimethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]-3H-1,5-benzothiazepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-19(2)13-15(20-17-5-3-4-6-18(17)24-19)10-7-14-8-11-16(12-9-14)21(22)23/h3-12H,13H2,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVQVKNMFPJZAZ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NC2=CC=CC=C2S1)C=CC3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NC2=CC=CC=C2S1)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-2,3-dihydro-1,5-benzothiazepine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediamine with 4-nitrobenzaldehyde in the presence of a base such as triethylamine. The reaction is carried out in a solvent like ethanol, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-2,3-dihydro-1,5-benzothiazepine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzothiazepine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
2,2-Dimethyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzothiazepine ring can interact with biological macromolecules. These interactions can lead to the modulation of cellular pathways and biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-[(1E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine
- 2,2,4-Trimethyl-2,3-dihydrobenzothiazepine
- 2,2,4-Trimethyl-2,3-dihydrobenzoxazepine
Uniqueness
2,2-Dimethyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-2,3-dihydro-1,5-benzothiazepine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
